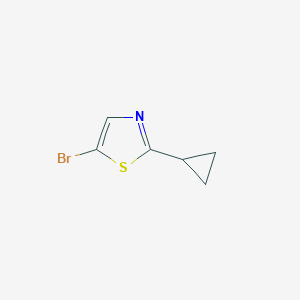

5-Bromo-2-cyclopropylthiazole

CAS No.: 1086382-42-4

Cat. No.: VC3364662

Molecular Formula: C6H6BrNS

Molecular Weight: 204.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086382-42-4 |

|---|---|

| Molecular Formula | C6H6BrNS |

| Molecular Weight | 204.09 g/mol |

| IUPAC Name | 5-bromo-2-cyclopropyl-1,3-thiazole |

| Standard InChI | InChI=1S/C6H6BrNS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |

| Standard InChI Key | KLPVDJZMNQSWQE-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC=C(S2)Br |

| Canonical SMILES | C1CC1C2=NC=C(S2)Br |

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure and Classification

5-Bromo-2-cyclopropylthiazole is characterized by a five-membered thiazole ring containing a sulfur atom and a nitrogen atom, with specific substituents at the 2nd and 5th positions. The compound features a bromine atom at position 5 and a cyclopropyl group at position 2 of the thiazole ring. This unique arrangement of atoms contributes to its distinctive chemical properties and potential biological activities.

The compound belongs to the broader class of thiazole derivatives, which are organic five-aromatic ring compounds with a general formula of C₃H₃NS . Thiazoles demonstrate resonating structures similar to pyridine and pyrimidine, although some derivatives exhibit properties resembling thiophene and furan . The molecular electrostatic potential indicates that nitrogen is the most electronegative atom in the structure compared to carbon and sulfur atoms, which are relatively neutral .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 5-Bromo-2-cyclopropylthiazole possesses several noteworthy physicochemical properties as outlined in Table 1.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-cyclopropylthiazole

| Property | Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₆H₆BrNS | Structural composition |

| Molecular Weight | Approximately 204 g/mol | Based on atomic weights |

| Physical State | Light yellow liquid or crystalline solid | Based on similar thiazole derivatives |

| Solubility | Likely soluble in organic solvents, limited water solubility | Based on general thiazole properties |

| Chemical Reactivity | Capable of undergoing substitution, oxidation, and reduction reactions | Based on bromine reactivity and thiazole chemistry |

Chemical Reactivity

5-Bromo-2-cyclopropylthiazole exhibits reactivity patterns characteristic of brominated heterocyclic compounds. The compound can participate in various chemical transformations, including:

-

Substitution reactions where the bromine atom serves as a leaving group

-

Cross-coupling reactions (e.g., Suzuki, Stille) utilizing the carbon-bromine bond

-

Oxidation reactions affecting the thiazole ring structure

-

Reduction reactions potentially removing the bromine atom

Synthesis Methods and Preparation

Specific Synthetic Pathways

A potential synthesis route for 5-Bromo-2-cyclopropylthiazole could involve the following steps:

-

Formation of the basic thiazole ring structure

-

Introduction of the cyclopropyl group at position 2 through appropriate synthetic methods

-

Bromination at position 5 using selective brominating agents such as N-bromosuccinimide

Alternatively, synthetic routes might involve:

Method A: Starting with 2-cyclopropylthiazole and performing direct bromination at position 5

Method B: Utilizing cyclopropylamine as a starting material to react with 2-bromothiazole under appropriate conditions, as suggested by synthesis methods for related compounds

Method C: One-step synthesis methodologies similar to those developed for related heterocycles like 5-bromo-2-chloropyrimidine, which involves taking specific precursors and carrying out heating reactions under catalysis

| Compound | Key Structural Difference | Potential Impact on Activity |

|---|---|---|

| 5-Bromo-2-cyclopropylthiazole | Reference compound | Baseline properties |

| 2-Amino-5-bromo-4-cyclopropylthiazole | Addition of amino group, different position of cyclopropyl group | Enhanced hydrogen bonding, different electronic distribution |

| 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine | Amino group at position 2 | Increased polarity, potential for hydrogen bonding |

| 2-Bromo-5-cyclopropylthiazole | Reversed positions of bromine and cyclopropyl groups | Altered electronic distribution, different reactivity profile |

Industrial and Synthetic Applications

Beyond medicinal applications, 5-Bromo-2-cyclopropylthiazole may serve various roles in industrial and synthetic chemistry:

-

As a reagent in organic synthesis for creating diverse molecular libraries

-

As an intermediate in the production of agricultural chemicals

-

As a component in developing new materials with specific properties

-

As a catalyst precursor for certain chemical transformations

The compound's unique structural features, combining a reactive bromine atom with a relatively stable cyclopropyl group on a thiazole scaffold, make it a versatile building block for various chemical applications.

Structure-Activity Relationship Studies

Key Structural Features

Understanding the structure-activity relationships of 5-Bromo-2-cyclopropylthiazole requires examination of its key structural elements:

-

The thiazole ring: Provides a rigid, planar scaffold with specific electronic properties

-

The bromine atom: Introduces a relatively large, electron-withdrawing substituent that can participate in halogen bonding

-

The cyclopropyl group: Contributes hydrophobicity and unique steric properties due to its constrained three-membered ring structure

Each of these features potentially contributes to the compound's chemical reactivity and biological activity profile.

Electronic and Steric Considerations

The electronic distribution within 5-Bromo-2-cyclopropylthiazole is influenced by both the electron-withdrawing nature of the bromine atom and the electronic properties of the cyclopropyl group. These factors affect:

-

The reactivity of the thiazole ring toward electrophilic and nucleophilic reagents

-

The compound's ability to interact with biological targets through various non-covalent interactions

-

The stability of the molecule under different chemical and biological conditions

Current Research Challenges and Future Directions

Synthetic Challenges

Current challenges in the chemistry of 5-Bromo-2-cyclopropylthiazole include:

-

Developing more efficient, high-yielding synthetic routes

-

Establishing regioselective methods for introducing substituents at specific positions

-

Creating environmentally friendly synthetic approaches with reduced waste generation

-

Scaling up synthesis for industrial applications

Future Research Directions

Future research on the compound might focus on:

-

Comprehensive evaluation of its biological activities against various targets

-

Development of structure-activity relationship studies to guide the design of more potent derivatives

-

Exploration of its potential in combinatorial chemistry for generating diverse libraries

-

Investigation of its applications beyond medicinal chemistry, such as in materials science and catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume